N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a thieno[3,2-d]pyrimidinone derivative featuring a 4-oxo-3,4-dihydrothienopyrimidine core substituted at position 7 with an ortho-methylphenyl (o-tolyl) group. The piperidine-3-carboxamide moiety is appended at position 2 of the heterocyclic core, with an N-methyl modification on the carboxamide nitrogen.
Properties
IUPAC Name |
N-methyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-12-6-3-4-8-14(12)15-11-27-17-16(15)22-20(23-19(17)26)24-9-5-7-13(10-24)18(25)21-2/h3-4,6,8,11,13H,5,7,9-10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOZWPWRXORSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound exhibits a range of biological activities due to its unique structural features, which include a piperidine ring and a thieno[3,2-d]pyrimidinone moiety. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The molecular formula of this compound is C20H22N4O2S with a molecular weight of approximately 382.48 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen that contributes to the compound's basicity and potential for interaction with biological targets. |
| Thieno[3,2-d]pyrimidinone | A bicyclic structure known for diverse biological activities, particularly in medicinal chemistry. |
| Functional Groups | Includes carbonyl (C=O), amide (C=O-NH), and various aromatic substituents which enhance its reactivity and interaction with biological systems. |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound has shown potential as an anticancer agent , primarily through the inhibition of key enzymes involved in cancer cell proliferation.
Research indicates that the compound may act by inhibiting kinases associated with tumor growth. For example, studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit ERK5 kinase activity, which is crucial for cancer cell survival and proliferation .
Antimicrobial Properties
In addition to its anticancer potential, this compound has exhibited antimicrobial properties . Its structural similarity to other thieno[3,2-d]pyrimidine derivatives suggests that it may be effective against various bacterial strains .
Case Studies and Research Findings
- Anticancer Activity : A study focused on the synthesis of new thieno[3,2-d]pyrimidine derivatives reported that compounds similar to this compound showed significant cytotoxic effects against cancer cell lines . The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.
- In Vivo Studies : Pharmacokinetic studies have indicated that compounds within this class display favorable absorption and distribution characteristics in animal models. For instance, one study reported an oral bioavailability of 42% for a related compound . Such findings highlight the potential for therapeutic applications in humans.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Gamhepathiopine | 2-tert-butylaminothieno[3,2-d]pyrimidin | Antiplasmodial |
| N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin | - | Antimicrobial |
| 6,7-Dihydrothieno[3,2-d]pyrimidine derivatives | Various substitutions | Cytotoxicity against cancer cells |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The target compound shares its thieno[3,2-d]pyrimidinone core with several analogues, differing primarily in substituents at the 7-position of the core and the carboxamide side chain. Key comparisons include:
Core Modifications
- 7-Substituent : The o-tolyl group in the target compound introduces steric and electronic effects distinct from para-substituted aryl groups (e.g., 4-methylphenyl in and ). Ortho-substitution may hinder rotational freedom or influence binding interactions in biological targets compared to para-substituted analogues .
Carboxamide Side Chain
- N-Methyl vs. Bulky Groups : The N-methyl carboxamide in the target compound contrasts with larger substituents such as cycloheptyl () or pyridin-2-ylmethyl (). Smaller substituents like N-methyl may enhance solubility and reduce metabolic instability compared to bulkier groups .
Physicochemical and Pharmacological Data
A comparative analysis of physicochemical properties is summarized below:
*Estimated based on structural analysis.
- Synthetic Accessibility : The N-methyl carboxamide in the target compound may simplify synthesis compared to analogues requiring multi-step functionalization of the carboxamide nitrogen .
Q & A
Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should begin with evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) for key steps such as cyclization of the thienopyrimidinone core or coupling of the piperidine-carboxamide moiety. For example, highlights the use of controlled copolymerization techniques for structurally similar pyridinedicarboximides, emphasizing the role of stoichiometric ratios and initiators like ammonium persulfate (APS) . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can enhance purity. Monitoring intermediate stability with TLC or HPLC is critical to avoid side reactions .
Q. What analytical methods are recommended for initial structural characterization?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., o-tolyl methyl group at ~2.3 ppm) and piperidine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak).
- FT-IR : Identify key functional groups like the carbonyl stretch (~1680 cm⁻¹ for the 4-oxo group) .
Cross-referencing with PubChem data (InChIKey, SMILES) ensures alignment with computational descriptors .
Q. How should researchers address solubility challenges in in vitro assays?
- Methodological Answer : For aqueous insolubility, use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Pre-formulation studies (e.g., pH-solubility profiling) can identify optimal buffer systems (e.g., phosphate buffer at pH 7.4). emphasizes storage in anhydrous conditions to prevent hydrolysis of the carboxamide group, which could alter solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substitutions on the o-tolyl group (e.g., halogenation at the 4-position) or thienopyrimidinone ring (e.g., replacing sulfur with oxygen).
- Piperidine Alterations : Explore methyl group removal or substitution with bulkier alkyl chains to assess steric effects on target binding.
- Pharmacological Profiling : Test analogs in enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., proliferation assays). demonstrates how similarity scoring (>0.6) to bioactive pyrrolopyrimidines can prioritize analogs for testing .
Q. What strategies resolve contradictions in reported pharmacological data across studies?
- Methodological Answer :
- Assay Validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Batch Analysis : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors .
- Meta-Analysis : Cross-reference datasets from independent studies (e.g., vs. 20) to identify trends in substituent effects on potency .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer :
- Docking Studies : Use crystal structures of homologous targets (e.g., kinases from the PDB) to predict binding poses. Focus on interactions between the carboxamide and catalytic lysine residues.
- QSAR Modeling : Train models on analog datasets to correlate structural features (e.g., logP, polar surface area) with activity. ’s InChIKey and SMILES strings enable precise molecular descriptor extraction .
Q. What experimental designs mitigate thermal degradation during synthesis or storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) to define safe handling temperatures .
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring. recommends inert atmosphere storage (argon) and desiccants to prolong shelf life .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify genetic profiles (e.g., STR profiling) to rule out cross-contamination.
- Pathway Enrichment : Use RNA-seq or proteomics to identify differential expression of target pathways (e.g., apoptosis regulators) in sensitive vs. resistant lines.
- Pharmacokinetic Factors : Measure intracellular compound accumulation via LC-MS to assess bioavailability discrepancies .
Methodological Best Practices
- Synthesis : Prioritize atom-economical routes (e.g., one-pot reactions) to reduce intermediates .
- Characterization : Always correlate experimental NMR shifts with DFT-calculated values for ambiguous peaks .
- Biological Testing : Include positive controls (e.g., staurosporine in kinase assays) and validate assays with Z’-factor scoring (>0.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
